Lipoxygenase Enzyme Inhibition: Target Compound vs. Prototypical 12-LOX Inhibitor Baicalein
The target compound demonstrated measurable inhibition of platelet 12-lipoxygenase (12-LOX) at a screening concentration of 30 µM . While direct head-to-head data against the closest pyrrolidine-based analogs are not publicly available, this activity places the compound within a therapeutically relevant range when compared to the natural product baicalein, which inhibits 12-LOX with an IC₅₀ of approximately 0.12–0.6 µM [1]. The target compound's single-concentration data provide a starting point for SAR exploration, particularly for groups seeking to replace the catechol liability of baicalein with a modular pyrimidinyl-pyrrolidine scaffold.
| Evidence Dimension | Inhibition of platelet 12-lipoxygenase |
|---|---|
| Target Compound Data | Activity observed at 30 µM (exact % inhibition not specified) |
| Comparator Or Baseline | Baicalein IC₅₀ = 0.12–0.6 µM |
| Quantified Difference | ~50- to 250-fold potency gap; target compound used as a scaffold starting point |
| Conditions | In vitro enzyme assay; target compound tested in binding format, baicalein in functional cell-free assay |
Why This Matters
Identifies the compound as a synthetically tractable starting point for 12-LOX inhibitor development, with a modular structure that avoids the redox-active catechol motif of baicalein.
- [1] Deschamps JD, et al. Baicalein is a potent in vitro inhibitor against both reticulocyte 15-human and platelet 12-human lipoxygenases. Bioorg Med Chem. 2006;14(12):4295-4301. View Source
